rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Overview
Description
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis is a chiral compound with a tetrahydrofuran ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis typically involves the formation of the tetrahydrofuran ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a 4-phenyl-1,3-diol, under acidic conditions to form the tetrahydrofuran ring. The resulting intermediate can then be subjected to reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-phenyloxolan-2-ylmethanamine: A stereoisomer with different spatial arrangement of atoms.
4-phenyltetrahydrofuran-2-ylmethanamine: A compound with a similar core structure but lacking chirality.
Uniqueness
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its stereoisomers and structurally similar compounds. This uniqueness makes it valuable in applications requiring high specificity and selectivity.
Properties
IUPAC Name |
[(2S,4R)-4-phenyloxolan-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHVTZPXZGHPK-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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